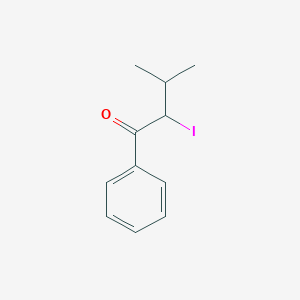

2-Iodo-3-methyl-1-phenylbutan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

651044-06-3 |

|---|---|

Molecular Formula |

C11H13IO |

Molecular Weight |

288.12 g/mol |

IUPAC Name |

2-iodo-3-methyl-1-phenylbutan-1-one |

InChI |

InChI=1S/C11H13IO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |

InChI Key |

QKRVIJZLEKTUSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)C1=CC=CC=C1)I |

Origin of Product |

United States |

Advanced Spectroscopic and Computational Characterization Techniques for α Iodoketones

Computational Chemistry Approaches in Mechanistic and Property Prediction

Computational chemistry serves as a powerful complement to experimental techniques, providing insights into molecular properties and reaction mechanisms that can be difficult or impossible to observe directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For 2-Iodo-3-methyl-1-phenylbutan-1-one, DFT calculations can be used to predict a wide range of properties. mdpi.com By optimizing the molecular geometry, one can obtain accurate predictions of bond lengths and angles. researchgate.net

Furthermore, DFT is instrumental in predicting spectroscopic data. It can calculate vibrational frequencies, which aids in the assignment of experimental IR spectra, and compute NMR chemical shifts, which helps in the interpretation of complex spectra. researchgate.net Crucially, DFT allows for the exploration of reaction mechanisms. By calculating the energies of reactants, products, and, most importantly, transition states, a complete reaction energy profile can be constructed. This provides deep mechanistic insights into processes like nucleophilic substitution reactions at the α-carbon, revealing the feasibility of different pathways.

Table 4: Applications of DFT Calculations for this compound

| Calculation Type | Predicted Property / Insight | Relevance |

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure. |

| Frequency Calculation | Vibrational frequencies and intensities | Aids in assigning experimental IR spectra. |

| NMR Calculation | ¹H and ¹³C chemical shifts | Corroborates experimental NMR data. |

| Frontier Molecular Orbitals | HOMO/LUMO energies and distributions | Predicts sites of electrophilic/nucleophilic attack. |

| Transition State Search | Structure and energy of transition states | Elucidates reaction mechanisms and predicts kinetics. |

Computational Studies on Non-Covalent Interactions (e.g., Halogen Bonding)

Non-covalent interactions play a crucial role in determining the three-dimensional structure, stability, and reactivity of molecules. acs.org Among these, halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. richmond.edu In the context of α-iodoketones, the iodine atom can participate in halogen bonds, influencing crystal packing, substrate recognition, and the course of chemical reactions.

Computational chemistry provides powerful tools to investigate and quantify halogen bonding. nih.gov Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed methods to model these interactions. organic-chemistry.org These calculations can predict the geometry of halogen-bonded complexes, interaction energies, and the nature of the bonding through analysis of the molecular electrostatic potential (MEP) and charge distribution. richmond.edu

For This compound , the iodine atom, covalently bonded to the α-carbon, possesses a region of positive electrostatic potential, often referred to as a "σ-hole," located along the extension of the C-I bond. richmond.edu This σ-hole can interact favorably with Lewis bases, such as the carbonyl oxygen of a neighboring molecule or a solvent molecule.

Computational studies on analogous α-iodo-enals have demonstrated the existence and significance of intermolecular I···O halogen bonds in the solid state. elsevierpure.com These studies reveal that the halogen bond distance is typically shorter than the sum of the van der Waals radii of iodine and oxygen, and the C-I···O angle is close to linear (180°), indicating a strong directional preference. elsevierpure.com

To illustrate the nature of halogen bonding in This compound , a hypothetical computational analysis of its dimer is presented below. The data is representative of what would be expected from DFT calculations on such a system, based on findings for structurally similar compounds.

Table 1: Calculated Properties of a Halogen-Bonded Dimer of this compound

| Parameter | Value | Description |

| Interaction Energy (kcal/mol) | -4.8 | The stabilization energy gained upon formation of the dimer. |

| I···O Distance (Å) | 3.10 | The distance between the iodine atom of one molecule and the carbonyl oxygen of the other. |

| C-I···O Angle (°) | 172 | The angle defining the directionality of the halogen bond. |

| Charge Transfer (e) | 0.035 | The amount of electron density transferred from the oxygen to the iodine atom. |

Note: The data in this table is illustrative and based on computational models of analogous α-iodoketones.

These computational findings underscore the importance of halogen bonding in the supramolecular chemistry of This compound , influencing its physical properties and potentially modulating its reactivity in condensed phases.

Molecular Modeling and Simulation of Reaction Dynamics

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), offer a window into the time-evolution of chemical processes at the atomic level. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can trace the trajectories of reactants, transition states, and products, providing a detailed picture of reaction mechanisms. For α-iodoketones, these simulations can elucidate the dynamics of nucleophilic substitution, elimination, and rearrangement reactions.

The reaction dynamics of α-iodoketones are of significant interest due to their role as precursors in various organic transformations. organic-chemistry.org For instance, the reaction of an α-iodoketone with a nucleophile can proceed through different pathways, and the outcome can be sensitive to factors such as the solvent, temperature, and the nature of the nucleophile.

Ab initio molecular dynamics (AIMD) is a particularly powerful approach where the forces between atoms are calculated "on-the-fly" using quantum mechanical methods. researchgate.net This avoids the need for pre-parameterized force fields and allows for the simulation of bond-breaking and bond-forming events. AIMD simulations can be used to explore the potential energy surface of a reaction, identify transition states, and calculate reaction rates.

A key reaction of This compound is its reaction with a nucleophile, which can lead to the substitution of the iodine atom. A molecular dynamics simulation of this process can reveal the atomistic details of the reaction pathway. For example, the simulation could track the approach of the nucleophile, the elongation of the C-I bond, and the formation of the new C-Nu bond.

Below is a representative data table summarizing key parameters that could be extracted from a molecular dynamics simulation of the reaction of This compound with a generic nucleophile (Nu⁻).

Table 2: Simulated Reaction Dynamics Parameters for the Nucleophilic Substitution of this compound

| Parameter | Value | Description |

| Activation Energy (kcal/mol) | 15.2 | The energy barrier that must be overcome for the reaction to occur. |

| Transition State C-I Bond Length (Å) | 2.55 | The length of the carbon-iodine bond at the transition state. |

| Transition State C-Nu Bond Length (Å) | 2.30 | The distance between the α-carbon and the incoming nucleophile at the transition state. |

| Reaction Time (ps) | 1.5 | The average time taken for the reaction to proceed from the transition state to products. |

Note: The data in this table is illustrative and based on molecular modeling of nucleophilic substitution reactions of similar iodoalkanes.

These simulations provide invaluable insights into the factors that control the reactivity and selectivity of α-iodoketones, aiding in the rational design of synthetic methodologies.

Reactivity and Synthetic Transformations of α Iodoketones, with Specific Relevance to 2 Iodo 3 Methyl 1 Phenylbutan 1 One

Nucleophilic Substitution Reactions at the α-Carbon

The primary mode of reactivity for α-iodoketones is nucleophilic substitution at the α-carbon. The iodide ion is an excellent leaving group, facilitating the attack of various nucleophiles. researchgate.netmasterorganicchemistry.com This reaction is generally facile and can proceed without the need for strong catalysts. researchgate.net The carbonyl group plays a crucial role, stabilizing the transition state of the SN2 reaction, which makes this pathway highly favorable compared to an SN1 mechanism that would involve an unstable carbocation adjacent to an electron-withdrawing group. youtube.com

One of the most significant applications of α-iodoketones in synthesis is their conversion to α-aminoketones. These products are important building blocks for a vast number of biologically active molecules and nitrogen-containing heterocycles. colab.wsnih.gov The reaction proceeds via a direct nucleophilic substitution where an amine (primary or secondary) displaces the iodide ion.

The general mechanism involves the initial α-iodination of a ketone followed by nucleophilic substitution by an amine to yield the desired α-amino ketone. colab.ws This two-step process is often efficient and allows for the introduction of a wide variety of amino groups. For instance, various aryl alkyl ketones can be effectively iodinated and subsequently reacted with amines. organic-chemistry.org While direct C-H amination of ketones is an alternative, the pathway involving an α-haloketone intermediate is a classic and reliable strategy. organic-chemistry.org

Reaction Scheme:

R-CO-CH(I)-R' + R''R'''NH → R-CO-CH(NR''R''')-R' + HI

The reaction conditions are typically mild, and the process is tolerant of a wide range of functional groups on both the ketone and the amine. colab.wsorganic-chemistry.org

The reactivity of α-iodoketones extends to the synthesis of various nitrogen-containing heterocyclic systems, which are core structures in many pharmaceuticals and natural products. researchgate.netmdpi.com These syntheses often involve a sequence of nucleophilic substitution followed by an intramolecular condensation or cyclization step.

Imidazoles: In the Hantzsch synthesis, an α-haloketone reacts with an amidine. The reaction begins with the N-alkylation of the amidine by the α-iodoketone, followed by cyclization and dehydration to form the imidazole ring.

Quinoxalines: These bicyclic heterocycles can be prepared by the condensation of an α-haloketone with an ortho-phenylenediamine. The reaction proceeds through initial nucleophilic attack by one of the amino groups on the α-carbon, followed by cyclization and oxidation.

Aziridines: The reaction of α-haloketones with imines in the presence of a suitable base can lead to the formation of aziridines, which are valuable three-membered ring intermediates. researchgate.netnih.gov

Pyrazines: Symmetrical pyrazines can be synthesized by the self-condensation of two molecules of an α-aminoketone, which is itself derived from an α-iodoketone.

Oxazolines: These can be formed from the reaction of an α-haloketone with an amide, proceeding through an intermediate that cyclizes to form the five-membered ring.

The versatility of α-iodoketones makes them key starting materials in combinatorial chemistry and drug discovery for generating libraries of diverse heterocyclic compounds. rsc.org

Carbon-Carbon Bond Forming Reactions

Beyond reactions with heteroatom nucleophiles, α-iodoketones are valuable precursors for forming new carbon-carbon bonds, enabling the construction of complex carbon skeletons.

A powerful application of α-iodoketones is in stereoselective aldol reactions. Boron enolates can be generated reductively from α-iodo ketones by treatment with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN). oup.com These in situ-generated boron enolates then react with various aldehydes to produce β-hydroxy ketones (aldol adducts) with good to high diastereoselectivity. oup.comacs.org

The stereochemical outcome of the aldol reaction is controlled by the highly organized, chair-like six-membered Zimmerman-Traxler transition state, which is a hallmark of boron-mediated aldol reactions. researchgate.netyoutube.comwikipedia.org The relatively short boron-oxygen and boron-carbon bonds lead to a compact transition state, enabling effective transfer of stereochemical information. researchgate.net This method provides a reliable route to stereochemically defined aldol products, which are ubiquitous motifs in natural product synthesis.

Table 1: Diastereoselectivity in Aldol Reactions of Boron Enolates from α-Iodoketones

| α-Iodoketone Reactant | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 2-Iodo-1-phenylpropan-1-one | Benzaldehyde | 95:5 | 85 |

| 2-Iodo-1-phenylpropan-1-one | Isobutyraldehyde | 96:4 | 88 |

| 2-Iodopentan-3-one | Benzaldehyde | 13:87 | 78 |

| 2-Iodo-2-methyl-1-phenylpropan-1-one | Benzaldehyde | 93:7 | 90 |

Data adapted from studies on analogous α-iodoketones. oup.com

The weak C-I bond in α-iodoketones makes them excellent precursors for radical-based transformations. wikipedia.org Intramolecular radical cyclization is a powerful method for constructing cyclic and polycyclic systems. wikipedia.orglibretexts.org In these reactions, a radical is generated at the α-carbon, typically using a radical initiator like tributyltin hydride (Bu₃SnH) or, in more modern methods, via photoredox catalysis. This radical can then add to a suitably positioned intramolecular alkene or alkyne. uchicago.edu

The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by "Baldwin's rules," with a strong preference for the formation of five- and six-membered rings. libretexts.org This method is advantageous as radical reactions are often tolerant of various functional groups and proceed under mild, neutral conditions. thieme-connect.de

General Reaction Pathway:

Initiation: Generation of a radical at the α-carbon from the α-iodoketone.

Cyclization: Intramolecular attack of the carbon-centered radical onto a multiple bond.

Termination: Quenching of the newly formed cyclized radical to yield the final product. wikipedia.org

This strategy has been employed in the synthesis of complex natural products where the construction of sterically hindered ring systems is required. thieme-connect.de

α-Iodoketones can participate in various metal-catalyzed cross-coupling reactions. Although less common than with aryl or vinyl halides, the C(sp³)-I bond can be activated by transition metal catalysts, such as palladium or copper, to form new carbon-carbon or carbon-heteroatom bonds. These reactions often proceed via an in situ iodination-based oxidative coupling pathway. acs.org

Examples include:

Sonogashira-type couplings: Reaction with terminal alkynes.

Suzuki or Negishi-type couplings: Reaction with organoboron or organozinc reagents.

Heck-type reactions: Coupling with alkenes.

These reactions provide a direct method for extending the carbon framework at the α-position of the ketone, offering a powerful tool for molecular diversification.

Role as Precursors for Complex Organic Scaffolds

α-Iodoketones, such as 2-Iodo-3-methyl-1-phenylbutan-1-one, are highly reactive and versatile intermediates in organic synthesis. Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the iodine, which is susceptible to nucleophilic attack. This dual reactivity allows for a variety of synthetic transformations, making them valuable precursors for the construction of complex organic scaffolds, particularly heterocyclic compounds. nih.gov The reactivity of the carbon-iodine bond, facilitated by the electron-withdrawing nature of the adjacent carbonyl group, makes the iodine a good leaving group in nucleophilic substitution reactions.

The synthetic utility of α-iodoketones is demonstrated in their reactions with various nucleophiles to form more complex molecules. For instance, their reaction with nitrogen nucleophiles can lead to the formation of α-aminoketones, which are important building blocks in medicinal chemistry. diva-portal.org This transformation highlights the role of the iodine atom as a leaving group, enabling the introduction of new functional groups at the α-position.

A significant application of α-haloketones, including α-iodoketones, is in the synthesis of a wide array of heterocyclic structures. nih.gov These reactions often proceed through a sequence of nucleophilic substitution followed by intramolecular cyclization. For example, α-haloketones can react with binucleophilic reagents to yield five, six, or seven-membered heterocyclic rings. The specific reaction pathway and the resulting heterocyclic system are dependent on the nature of the nucleophile and the reaction conditions.

One of the most well-established applications of α-haloketones is the Hantzsch thiazole synthesis, where they react with thioamides to produce thiazole derivatives. While not specifically detailing this compound, the general mechanism involves the initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the thiazole ring. This illustrates a general pathway by which α-iodoketones can be precursors to five-membered aromatic heterocycles.

Furthermore, the reaction of α-haloketones with primary amines and a source of sulfur, such as potassium thiocyanate, can lead to the formation of thiazole-2-thiones. nih.gov This multi-component reaction underscores the versatility of α-iodoketones in constructing complex heterocyclic systems in a single synthetic operation. The general applicability of these reactions suggests that this compound could serve as a suitable precursor for substituted thiazole derivatives.

The following table summarizes the general synthetic transformations of α-iodoketones, which are applicable to this compound, in the synthesis of complex organic scaffolds.

| Precursor | Reagent(s) | Resulting Scaffold | Reaction Type |

| α-Iodoketone | Nitrogen Nucleophiles (e.g., amines) | α-Aminoketone | Nucleophilic Substitution |

| α-Iodoketone | Thioamides | Thiazole | Hantzsch Thiazole Synthesis |

| α-Iodoketone | Primary Amines, Carbon Disulfide, Potassium Hydroxide | Thiazole-2-thione | Multi-component Cyclization |

| α-Iodoketone | o-Hydroxycarbonyl Compounds | Benzofuran | Nucleophilic Substitution/Cyclization |

Advancements in α-Iodoketone Chemistry: From Catalysis to Materials and Pharmaceutical Scaffolds

The study of α-iodoketones, a class of organic compounds featuring an iodine atom adjacent to a carbonyl group, has garnered significant academic and industrial interest. The unique reactivity of the carbon-iodine bond, influenced by the electron-withdrawing nature of the carbonyl group, makes these compounds powerful intermediates and functional molecules in their own right. This article explores the advanced research applications and broad academic impact of α-iodoketones, with a focus on the representative compound this compound.

Advanced Research Applications and Broader Academic Impact of α Iodoketones

The academic impact of α-iodoketones, including 2-Iodo-3-methyl-1-phenylbutan-1-one, is extensive, spanning from fundamental catalytic principles to the development of complex functional molecules. Their high reactivity and versatile chemical nature have established them as indispensable tools in various scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.